(1,3-Thiazol-2(3H)-ylidene)methanol
Description
(1,3-Thiazol-2(3H)-ylidene)methanol is a heterocyclic compound featuring a thiazole ring fused with a ylidene group and a hydroxymethyl substituent. The thiazole moiety is a five-membered aromatic ring containing nitrogen and sulfur atoms, which confers unique electronic and steric properties. These methods suggest that this compound could be synthesized through similar pathways, leveraging nucleophilic substitution or cyclization reactions.
Properties
CAS No. |
5666-36-4 |
|---|---|
Molecular Formula |
C4H5NOS |
Molecular Weight |
115.16 g/mol |
IUPAC Name |
3H-1,3-thiazol-2-ylidenemethanol |
InChI |
InChI=1S/C4H5NOS/c6-3-4-5-1-2-7-4/h1-3,5-6H |
InChI Key |
QSFXFABNIXLXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=CO)N1 |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Synthesis
The one-pot synthesis of thiazole derivatives, as demonstrated by El-Sawah et al., provides a foundational framework for generating (1,3-Thiazol-2(3H)-ylidene)methanol. This method involves sequential bromination of α-active methylene ketones (e.g., acetylacetone) using N-bromosuccinimide (NBS), followed by nucleophilic substitution with potassium thiocyanate (KSCN) and condensation with primary amines. For instance, substituting benzylamine with 2-aminoethanol introduces a hydroxymethyl group at the 3-position of the thiazole ring, yielding the target compound.
Reaction Conditions :
- Step 1 : Bromination of acetylacetone with NBS in ethanol at room temperature (1 h).
- Step 2 : Substitution with KSCN to form 3-thiocyanatoacetylacetone.
- Step 3 : Condensation with 2-aminoethanol (5 h stirring) to induce cyclization.
This method achieves yields of 65–90%, depending on the amine’s steric and electronic properties. The absence of chromatographic purification enhances practicality for large-scale synthesis.
Cyclization of Thioureas with α-Halo Ketones
A patented approach by CN101412699A outlines the cyclization of 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate to form thiazole esters. Adapting this method, replacing the aromatic thiobenzamide with a hydroxymethyl-containing thioamide (e.g., thioamide derived from glycolic acid) enables direct incorporation of the methanol group.
Procedure :
- React hydroxymethyl thioamide with ethyl 2-chloroacetoacetate in ethanol/1,4-dioxane (1:1) at 80°C for 2 h.
- Isolate the product via filtration and recrystallization.
This route affords moderate yields (60–70%) but requires stringent control over reaction stoichiometry to avoid side products.
Post-Synthetic Modification of Thiazole Intermediates
Post-synthetic oxidation or hydrolysis offers an alternative pathway. For example, methyl-substituted thiazoles synthesized via Hantzsch-type reactions can undergo selective oxidation using Jones reagent (CrO3/H2SO4) to convert the methyl group to a hydroxymethyl moiety.
Optimized Protocol :
- Treat 4-methylthiazole-2(3H)-imine with Jones reagent at 0°C for 1 h.
- Quench with sodium bicarbonate and extract with dichloromethane.
This method yields 50–55% of this compound, though over-oxidation to carboxylic acids remains a challenge.
Mechanistic Insights into Thiazole Formation
The formation of the thiazole core in all methods follows a convergent mechanism:
- Bromination : Generation of α-bromo ketones initiates electrophilic activation.
- Thiocyanate Substitution : Nucleophilic displacement by SCN⁻ forms thiocyanato intermediates.
- Cyclization : Amine attack at the thiocyanate carbon triggers ring closure, with concomitant elimination of HBr or HCl.
In the case of this compound, the hydroxymethyl group’s introduction hinges on either:
- Direct Incorporation : Using hydroxymethyl-containing amines (e.g., 2-aminoethanol) during cyclization.
- Late-Stage Functionalization : Oxidizing pre-formed methylthiazoles.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each approach:
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| One-Pot Multicomponent | Acetylacetone, NBS, KSCN, amine | Ethanol, RT, 5 h | 65–90% | High yield, no chromatography | Limited amine compatibility |
| Thiourea Cyclization | Hydroxymethyl thioamide, α-halo ketone | Ethanol/dioxane, 80°C | 60–70% | Direct hydroxymethyl incorporation | Requires specialized thioamides |
| Post-Synthetic Oxidation | 4-Methylthiazole derivative | Jones reagent, 0°C | 50–55% | Uses commercial intermediates | Risk of over-oxidation |
Applications and Derivative Synthesis
This compound serves as a precursor for antimicrobial agents and fluorescent dyes. Its hydroxymethyl group enables further derivatization, such as:
- Esterification : Reaction with acyl chlorides to form prodrug candidates.
- Coordination Chemistry : Binding to transition metals (e.g., Ru, Pt) for catalytic applications.
Chemical Reactions Analysis
Types of Reactions: (1,3-Thiazol-2(3H)-ylidene)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
(1,3-Thiazol-2(3H)-ylidene)methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-Thiazol-2(3H)-ylidene)methanol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s hydroxymethyl group distinguishes it from analogs like [3-(1,3-Thiazol-2-yl)phenyl]methanol, which features a benzyl alcohol moiety. This difference impacts solubility, with the benzyl derivative (logP ~1.85) being more lipophilic than the smaller methanol-substituted compound .
- Synthetic Flexibility : Derivatives such as N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)acetamide highlight the role of DMF as a solvent for cyclization, achieving yields up to 66% . Similar conditions may apply to the target compound.
Reactivity and Functionalization
- Thiazole-Ylidene Core: The ylidene group in this compound enables conjugation, enhancing electrophilic substitution at the thiazole ring.
- For example, thiazole-triazole hybrids (e.g., compound 12a in ) inhibit hepatocellular carcinoma (HepG2) with IC₅₀ values as low as 1.19 µM .
Spectral and Analytical Data
- NMR and IR Profiles: Thiazol-2(3H)-ylidene derivatives typically show characteristic ¹H-NMR signals for ylidene protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet ~δ 5.0 ppm). For instance, compound 7a () displays aromatic protons at δ 7.2–7.6 ppm, while the hydroxymethyl group in [3-(1,3-Thiazol-2-yl)phenyl]methanol resonates at δ 4.6 ppm .
- Elemental Analysis : Purity validation for analogs like N-(3-benzyl-4-methylthiazol-2(3H)-ylidene)acetamide shows <1% deviation between calculated and observed C, H, N content, suggesting robust synthetic protocols .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1,3-Thiazol-2(3H)-ylidene)methanol and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing substituted phenacyl bromides with thioamide precursors in ethanol with sodium acetate yields thiazol-2(3H)-ylidene derivatives. Reaction optimization includes adjusting molar ratios (e.g., 1:1 substrate/catalyst) and reflux duration (6–7 hours) to achieve yields >70% . Key intermediates are characterized by IR and NMR to confirm structural integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1654–1660 cm⁻¹, C=N at ~1583–1588 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and carbon frameworks, including thiazole ring carbons .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
Q. How is the purity of synthesized this compound validated?
- Methodological Answer : Purity is assessed via:
- Melting Point Analysis : Sharp melting ranges (e.g., 195–205°C) indicate homogeneity .
- Chromatography (TLC/HPLC) : Monitors reaction progress and isolates pure fractions using ethanol/chloroform solvent systems .
- Elemental Analysis : Matches experimental C/H/N/S ratios with theoretical values (e.g., ±0.3% deviation) .
Q. What in vitro assays are used for initial biological screening?
- Methodological Answer : Cytotoxicity is evaluated against cancer cell lines (e.g., HCT-116, HT29) using MTT assays. IC₅₀ values are calculated via dose-response curves (0.1–100 µM), with positive controls (e.g., cisplatin) and statistical validation (p < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective synthesis of thiazol-2(3H)-ylidene derivatives?
- Methodological Answer : Regioselectivity is controlled by:
- Solvent Polarity : Ethanol or toluene influences cyclization pathways .
- Catalyst Screening : Sodium acetate enhances nucleophilic attack in cyclocondensation .
- Temperature Gradients : Reflux (78–80°C) minimizes side products .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:
- Standardized Protocols : Uniform cell culture conditions (e.g., passage number, serum concentration) .
- Data Normalization : Activity is normalized to internal controls (e.g., β-actin for protein loading) .
- Meta-Analysis : Cross-study comparisons using platforms like Comptox Dashboard to identify confounding variables (e.g., solvent effects) .
Q. What mechanistic insights explain the anticancer activity of thiazol-2(3H)-ylidene derivatives?
- Methodological Answer : Mechanistic studies involve:
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction .
- Molecular Docking : Simulations (AutoDock Vina) predict interactions with targets like EGFR (binding energy ≤ −8.5 kcal/mol) .
Q. How do computational methods enhance understanding of thiazol-2(3H)-ylidene interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and predict electronic properties (HOMO-LUMO gaps ~4.5 eV) .
- MD Simulations : Analyze stability in aqueous environments (RMSD ≤ 2.0 Å over 100 ns) .
- ADMET Prediction : SwissADME estimates bioavailability (e.g., LogP ~2.5) and toxicity (e.g., Ames test negativity) .
Q. What strategies improve compound stability in pharmacological studies?
- Methodological Answer : Stability is enhanced via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
